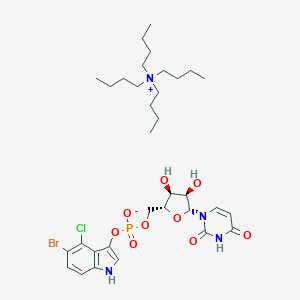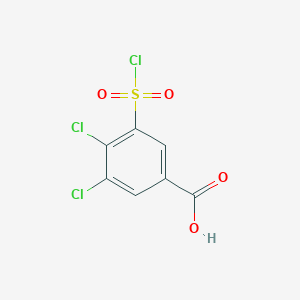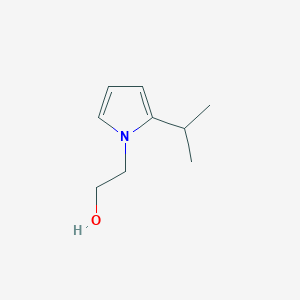
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol, also known as IPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyrrole, a heterocyclic organic compound, and is known for its unique structure and properties.
Mécanisme D'action
The mechanism of action of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol is not yet fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways in cancer cells and reducing inflammation in the body. 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Effets Biochimiques Et Physiologiques
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the proliferation of cancer cells. Additionally, 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol has been shown to reduce inflammation in the body and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol in lab experiments is its high potency and specificity, which allows for targeted effects on cancer cells and other biological processes. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol. One area of interest is its potential use in combination with other anti-cancer agents to enhance their effectiveness. Additionally, further research is needed to determine the optimal dosage and administration of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol for different applications. Finally, more studies are needed to explore the potential use of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol in treating other diseases, such as neurodegenerative disorders and autoimmune diseases.
Méthodes De Synthèse
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol can be synthesized using a variety of methods, including the reaction of isopropylamine with 2-bromoethanol, followed by cyclization with sodium hydride. Another method involves the reaction of 2-pyrrolecarboxaldehyde with isopropyl alcohol in the presence of a catalyst. Both methods have been used successfully to produce high yields of 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol.
Applications De Recherche Scientifique
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-cancer properties, inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and melanoma. Additionally, 2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol has been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Propriétés
Numéro CAS |
133527-28-3 |
|---|---|
Nom du produit |
2-(2-Isopropyl-1H-pyrrol-1-yl)ethanol |
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
2-(2-propan-2-ylpyrrol-1-yl)ethanol |
InChI |
InChI=1S/C9H15NO/c1-8(2)9-4-3-5-10(9)6-7-11/h3-5,8,11H,6-7H2,1-2H3 |
Clé InChI |
MEEZIVGHNGARRZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CN1CCO |
SMILES canonique |
CC(C)C1=CC=CN1CCO |
Synonymes |
1H-Pyrrole-1-ethanol,2-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



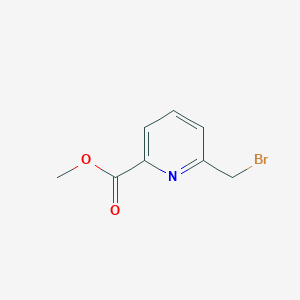
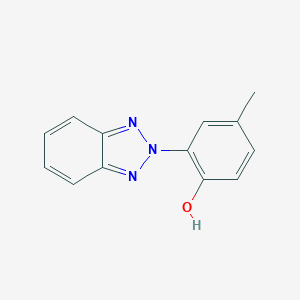
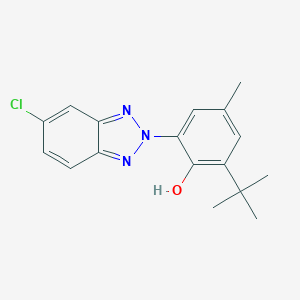
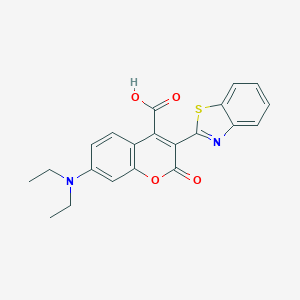
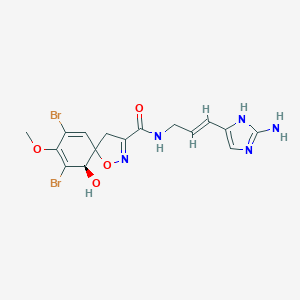
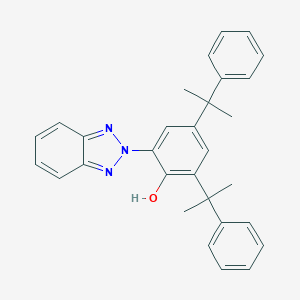
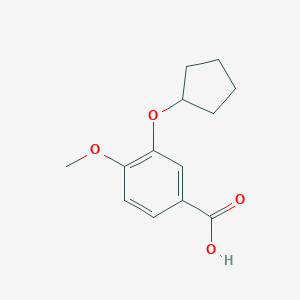
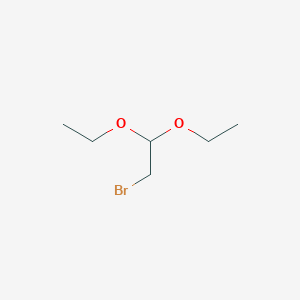
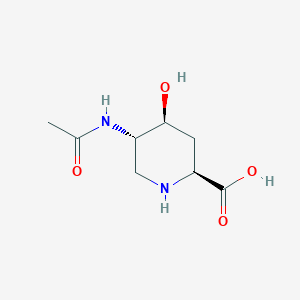
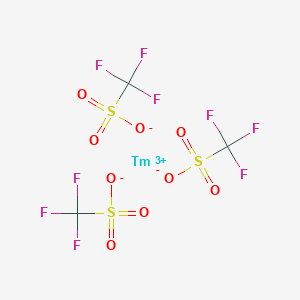
![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)
![4,6-Dihydrothieno[3,4-d]isoxazole 5,5-dioxide](/img/structure/B141685.png)
